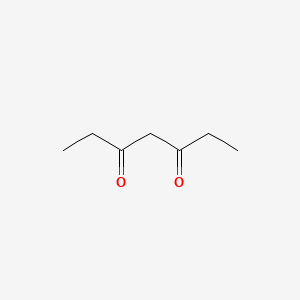

3,5-Heptanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCTVLNZTFDPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064669 | |

| Record name | 3,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-54-6 | |

| Record name | 3,5-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3B558E3VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Versatile Building Block: A Technical History of 3,5-Heptanedione's Discovery and Synthesis

For researchers, scientists, and professionals in drug development, understanding the history and synthetic evolution of key chemical scaffolds is paramount. This in-depth guide explores the discovery and synthesis of 3,5-heptanedione, a valuable β-diketone that serves as a versatile precursor in various chemical transformations.

While the precise moment of its first isolation remains elusive in early chemical literature, the story of this compound is intrinsically linked to the development of the Claisen condensation, a foundational carbon-carbon bond-forming reaction. First described by Rainer Ludwig Claisen in 1887, this reaction provided the first reliable pathway to β-diketones and related compounds. It is highly probable that this compound, also known as dipropionylmethane, was first synthesized in the late 19th or early 20th century utilizing this seminal method.

The Foundational Synthesis: Claisen Condensation

The Claisen condensation remains a cornerstone for the synthesis of β-diketones. The reaction involves the base-catalyzed condensation of an ester with a ketone. In the case of this compound, this typically involves the reaction of ethyl propionate with 2-butanone.

A modern iteration of this classic approach is detailed in Chinese patent CN102351673A. This solvent-free method utilizes an alkali metal alkoxide catalyst, such as sodium methoxide, to drive the reaction between methylethylketone (2-butanone) and ethyl propionate.[1] This process offers advantages in terms of reduced waste and lower production costs.

Quantitative Data from Modern Claisen-type Synthesis

| Parameter | Value | Reference |

| Reactants | Methylethylketone, Ethyl Propionate | CN102351673A |

| Catalyst | Sodium Methoxide | CN102351673A |

| Solvent | None | CN102351673A |

| Temperature | 70 °C | CN102351673A |

| Reaction Time | 10 hours | CN102351673A |

| Yield (Crude) | 40% | CN102351673A |

| Yield (Purified) | 35.9% - 39.46% | CN102351673A |

| Purity | >97% (GC) | CN102351673A |

Experimental Protocol: Solvent-Free Claisen-type Condensation[1]

-

To a 1000 ml four-necked flask, add 510 g of ethyl propionate and 135 g of solid sodium methoxide.

-

Heat the mixture to 70 °C with stirring.

-

Over a period of 5 hours, add 72 g of methylethylketone dropwise using a dropping funnel.

-

Continue stirring the reaction mixture for an additional 5 hours at 70 °C.

-

Cool the reaction mixture to room temperature.

-

At room temperature, add 200 g of water dropwise.

-

Adjust the pH of the solution to 7.0 using dilute hydrochloric acid.

-

Allow the mixture to stand and separate into layers.

-

Isolate the organic layer and recover the unreacted ethyl propionate.

-

The crude this compound is then purified by distillation under reduced pressure.

Evolving Synthetic Strategies

While the Claisen condensation is the historical and a widely practiced method, other synthetic routes have been developed over time, offering alternative approaches to this valuable diketone.

Biological Significance and Signaling Pathways

Currently, there is a notable absence of specific literature detailing the direct involvement of this compound in cellular signaling pathways. Its biological activities are generally reported in broader contexts, such as its potential antimicrobial properties. However, its role as a versatile synthetic intermediate means it is a precursor to a wide array of more complex molecules that may have significant biological activities and interact with various signaling cascades. The development of novel therapeutics often relies on the modification of core scaffolds like this compound to achieve desired interactions with biological targets.

Visualizing the Synthetic Workflow

The following diagrams illustrate the historical context and a generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Heptanedione (CAS No: 7424-54-6), a significant β-diketone in organic synthesis and various industrial applications. This document details its structural and chemical characteristics, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes key processes and concepts.

Core Physicochemical Properties

This compound, also known as dipropionylmethane, is an organic compound characterized by a heptane backbone with two carbonyl groups at positions 3 and 5.[1] It appears as a clear, colorless to pale yellow liquid with a distinct pungent odor.[1][2][3] Its structure and properties make it a valuable intermediate in chemical synthesis.[1][3]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 128.17 g/mol | [2][3][5] |

| CAS Number | 7424-54-6 | [2][4][5] |

| Appearance | Clear colorless to yellow liquid | [1][2][3] |

| Melting Point | 26.25°C (estimate) | [2][3][4] |

| Boiling Point | 175-177 °C @ 754 mmHg | [2][4] |

| Density | 0.946 g/mL @ 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.456 | [2][4] |

| pKa | 9.63 ± 0.10 (Predicted) | [2][3] |

| Flash Point | 135 °F (57.2 °C) - closed cup | [3] |

| Vapor Pressure | 0.0308 mmHg @ 25°C | [3][4] |

| Solubility | Soluble in organic solvents; limited solubility in water | [3] |

| InChI Key | DGCTVLNZTFDPDJ-UHFFFAOYSA-N | [5][6] |

| SMILES | CCC(=O)CC(=O)CC |

Key Chemical Concepts

A crucial feature of β-diketones like this compound is their existence in a dynamic equilibrium between two constitutional isomers: the keto and enol forms.[7][8][9] This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[7][8] The equilibrium is typically shifted towards the enol form due to the stability conferred by the formation of a six-membered ring via intramolecular hydrogen bonding and conjugation.[9][10]

The diagram below illustrates the equilibrium between the keto and enol tautomers of this compound.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

This compound can be synthesized via a Claisen condensation reaction between ethyl propionate and 2-butanone, using a strong base such as sodium hydride (NaH).[2][11]

Materials:

-

Sodium hydride (NaH), 50% dispersion in mineral oil

-

Anhydrous benzene

-

Ethanol

-

Ethyl propionate

-

2-Butanone

-

Water

-

Dilute hydrochloric acid

-

Acetic acid

-

Copper(II) chloride

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Suspend 60 g of NaH (50% dispersion) in 200 mL of anhydrous benzene in a reaction flask. Heat the mixture to reflux and stir for 30 minutes.[2][11]

-

Initiation: Cool the mixture to 60°C and slowly add 2 mL of ethanol dropwise. Continue the reaction for 2 hours after the addition is complete.[2][11]

-

Condensation: Slowly add a mixture of 2.5 mol of ethyl propionate and 1.0 mol of 2-butanone to the reaction flask.[2][11]

-

Work-up: After the reaction is complete, cool the flask to room temperature. Under a nitrogen atmosphere, add 200 mL of water dropwise and adjust the pH to 7.0 with dilute hydrochloric acid.[2][11]

-

Extraction: Separate the organic layer and add 50 mL of acetic acid. Recover the solvent by distillation under reduced pressure to obtain the crude this compound.[2][11]

-

Purification via Copper Chelate Formation:

-

Final Purification:

-

Dissolve the chelate in 1000 mL of a 20% sulfuric acid solution.

-

Extract the solution three times with 500 mL of dichloromethane.[2][11]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and remove the dichloromethane by distillation under reduced pressure to yield pure this compound.[2][11]

-

The following diagram outlines the experimental workflow for the synthesis and purification of this compound.

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): Purity is commonly determined by GC.[2][11] A sample is vaporized and injected onto the head of a chromatographic column. The compound travels through the column at a rate determined by its boiling point and interaction with the stationary phase. The retention time is characteristic of the compound, and the peak area corresponds to its concentration, allowing for quantification of purity. The Kovats retention index for this compound on a standard non-polar column is reported as 977.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic peaks for the ethyl groups and the methylene and methine protons (in the keto and enol forms, respectively), confirming the correct connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present and observing the keto-enol tautomerism. The diketo form shows characteristic C=O stretching vibrations between 1687–1790 cm⁻¹, while the enol form exhibits C=O and C=C stretching bands at lower frequencies (1580–1700 cm⁻¹).[12]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z of 128.[5]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and has applications in the pharmaceutical and chemical industries.

-

Synthesis of Heterocycles: It is used in the preparation of heterocyclic compounds, such as 3,5-diethylpyrazole hydrochloride.[2][11]

-

Catalysis: It is employed as a ligand in catalysis, for instance, in the enantioselective conjugate addition of 1,3-dicarbonyls to nitroolefins using a nickel(II)-diamine catalyst.[2][3][11]

-

Flavoring Agent: The compound has been used as a flavoring agent in the food industry.[1]

-

Precursor for Metal Complexes: As a β-diketone, it readily forms stable chelate complexes with various metal ions, which is a property exploited in catalysis and materials science.[9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 7424-54-6 [m.chemicalbook.com]

- 3. Cas 7424-54-6,this compound | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. youtube.com [youtube.com]

- 11. This compound | 7424-54-6 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,5-Heptanedione (CAS 7424-54-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 3,5-Heptanedione (CAS 7424-54-6), a versatile β-diketone with applications in chemical synthesis and potential for drug development.

Core Physicochemical and Spectroscopic Properties

This compound, also known as dipropionylmethane, is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7424-54-6 | [2][3] |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [1][4] |

| Boiling Point | 175-177 °C at 754 mmHg | [5] |

| Melting Point | 26.25 °C (estimate) | [1] |

| Density | 0.946 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.456 | [5] |

| Flash Point | 57.2 °C (135.0 °F) - closed cup | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |

| pKa | 9.63 ± 0.10 (Predicted) | [4] |

Spectroscopic Data Summary

| Spectrum Type | Key Features and Observations | Reference(s) |

| ¹H NMR | Exhibits signals corresponding to both keto and enol tautomers. The presence of keto-enol tautomerism is a key characteristic of β-diketones and can be studied by NMR.[6][7] | [8][9] |

| ¹³C NMR | Spectral data is available and can be used to confirm the carbon framework of the molecule. | [10][11] |

| Infrared (IR) | The IR spectrum shows characteristic peaks for the carbonyl groups (C=O) and C-H bonds. | [10] |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. | [2][10] |

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen condensation reaction between an ester and a ketone. A detailed experimental protocol based on literature procedures is provided below.[12]

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

Ethyl propionate

-

2-Butanone (Methyl ethyl ketone)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous benzene

-

Ethanol

-

Dilute hydrochloric acid

-

Copper (II) chloride

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60 g of 50% dispersion) in anhydrous benzene (200 mL).

-

Initiation: Heat the mixture to reflux with stirring for 30 minutes. After cooling to 60°C, slowly add a small amount of ethanol (2 mL) dropwise to initiate the reaction.

-

Condensation: Continue the reaction for 2 hours after the ethanol addition. Subsequently, add a mixture of ethyl propionate (2.5 mol) and 2-butanone (1.0 mol) slowly dropwise to the reaction flask.

-

Work-up: After the addition is complete, cool the reaction to room temperature. Under a nitrogen atmosphere, carefully add water (200 mL) dropwise. Adjust the pH to 7.0 with dilute hydrochloric acid.

-

Extraction and Purification:

-

Separate the organic layer.

-

Add acetic acid (50 mL) to the organic layer and recover the solvent by distillation under reduced pressure to obtain crude this compound.

-

Dissolve the crude product in ethanol (200 mL) and add a solution of copper (II) chloride (55 g) in water (300 g) to form the copper chelate of this compound.

-

Collect the blue chelate by filtration.

-

Dissolve the chelate in a 20% sulfuric acid solution (1000 mL) and extract with dichloromethane (3 x 500 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent by distillation under reduced pressure to yield purified this compound.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

β-Diketones, including this compound, are a class of compounds with diverse biological activities, making them interesting scaffolds for drug development.[13] Their biological effects are often linked to their ability to exist in a keto-enol tautomeric equilibrium and their capacity to chelate metal ions.[14][15]

While specific signaling pathways for this compound are not extensively documented, the broader class of β-dicarbonyl compounds has shown potential in several therapeutic areas.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties.[4] The general mechanisms by which related compounds, such as flavonoids and other polyphenols, exert their antimicrobial effects are thought to involve:

-

Disruption of the Cell Membrane: Lipophilic compounds can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[16]

-

Inhibition of Nucleic Acid Synthesis: Some compounds can interfere with bacterial DNA replication and transcription by inhibiting enzymes like DNA gyrase.[17]

-

Inhibition of Cellular Enzymes: Essential enzymes involved in metabolic pathways can be inhibited, disrupting cellular function.[18]

General Mechanism of Antimicrobial Action

Caption: Potential antimicrobial mechanisms of β-dicarbonyl compounds.

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for assessing the antimicrobial activity of a compound like this compound.

Materials:

-

This compound

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow bacterial cultures overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the broth medium in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antimicrobial Activity Assessment Workflow

Caption: Workflow for assessing the antimicrobial activity of a compound.

Conclusion

This compound is a valuable building block in organic synthesis with well-characterized physicochemical properties. Its β-dicarbonyl moiety imparts interesting chemical reactivity and the potential for biological activity, particularly as an antimicrobial agent. Further research into its specific mechanisms of action and efficacy in various biological systems is warranted to fully explore its potential in drug development and other applications. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. Cas 7424-54-6,this compound | lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound 97 7424-54-6 [sigmaaldrich.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(7424-54-6) 1H NMR [m.chemicalbook.com]

- 10. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-HEPTANEDIONE(96-04-8) 13C NMR [m.chemicalbook.com]

- 12. This compound CAS#: 7424-54-6 [amp.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digital.csic.es [digital.csic.es]

Spectroscopic Analysis of 3,5-Heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Heptanedione, a beta-dicarbonyl compound of significant interest in chemical synthesis and as a ligand in coordination chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features, particularly its prominent keto-enol tautomerism.

Introduction

This compound (also known as dipropionylmethane) is a colorless to pale yellow liquid with the chemical formula C₇H₁₂O₂.[1] Its structure is characterized by a central methylene group flanked by two carbonyl groups. This arrangement facilitates a dynamic equilibrium between its keto and enol tautomeric forms, a phenomenon that profoundly influences its spectroscopic properties and reactivity. Understanding this equilibrium is critical for its application in various chemical contexts.

Spectroscopic Data

The spectroscopic data for this compound is presented below. It is important to note that due to the keto-enol tautomerism, the spectra represent a mixture of both forms. The ratio of these tautomers can be influenced by factors such as solvent polarity and temperature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of this compound. The presence of distinct signals for both the keto and enol forms allows for their individual characterization and quantification.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound typically shows signals corresponding to the protons in both the keto and enol forms. The enolic proton gives a characteristic downfield signal due to intramolecular hydrogen bonding.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| ~1.0 | Triplet | 6H | -CH₃ | -CH₃ |

| ~2.4 | Quartet | 4H | -CH₂- (adjacent to C=O) | -CH₂- (adjacent to C=C) |

| ~3.5 | Singlet | 2H | -CH₂- (between C=O) | |

| ~5.5 | Singlet | 1H | =CH- | |

| ~15.5 | Singlet (broad) | 1H | -OH (enolic) |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum further confirms the presence of both tautomers with distinct signals for the carbonyl carbons of the keto form and the olefinic and oxygen-bearing carbons of the enol form.

| Chemical Shift (δ) (ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

| ~8 | -CH₃ | -CH₃ |

| ~36 | -CH₂- (adjacent to C=O) | -CH₂- (adjacent to C=C) |

| ~58 | -CH₂- (between C=O) | |

| ~100 | =CH- | |

| ~190 | =C-O | |

| ~203 | C=O |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for both the keto and enol forms. The enol form is distinguished by a broad O-H stretching band and a C=C stretching band, while the keto form shows a strong C=O stretching band.

| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomer |

| ~3400-2400 (broad) | O-H stretch (intramolecular H-bond) | Enol |

| ~2970 | C-H stretch (sp³) | Keto & Enol |

| ~1730 | C=O stretch | Keto |

| ~1620 | C=O stretch (conjugated) / C=C stretch | Enol |

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.

| m/z | Ion |

| 128 | [M]⁺ (Molecular Ion)[1][5] |

| 99 | [M - C₂H₅]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺[5] |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger spectral width (around 220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (several hundred to thousands) and a relaxation delay may be necessary to obtain a quantitative spectrum.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is collected.

-

Data Acquisition: The sample holder with the prepared salt plates is placed in the spectrometer's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities and controlled introduction, or by direct injection.

-

Ionization: Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Keto-Enol Tautomerism

The equilibrium between the keto and enol forms of this compound is a fundamental concept for understanding its spectroscopic properties. This relationship is visualized below.

Caption: Equilibrium between the keto and enol tautomers of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3,5-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the keto-enol tautomerism of 3,5-heptanedione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical applications. The equilibrium between the keto and enol forms is a fundamental concept that influences the reactivity, polarity, and potential for hydrogen bonding of the molecule. This document outlines the theoretical basis of this tautomerism, the key factors influencing the equilibrium, and detailed experimental protocols for its characterization.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized.

The primary stabilization factor for the enol tautomer in β-dicarbonyls is the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[2] This creates a pseudo-aromatic ring that enhances the stability of the enol form. Additional stability is conferred by the conjugation of the carbon-carbon double bond with the remaining carbonyl group.[1]

The equilibrium can be represented as follows:

Caption: Keto-enol tautomeric equilibrium of this compound.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is sensitive to several factors, including:

-

Solvent Polarity: In general, nonpolar solvents tend to favor the enol form, which can be stabilized by the intramolecular hydrogen bond. Polar protic solvents can disrupt this internal hydrogen bonding by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer.[3]

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. By performing variable temperature studies, the thermodynamic parameters (ΔH° and ΔS°) can be determined using the van't Hoff equation.[4]

-

Substituent Effects: The electronic and steric nature of the substituents on the β-dicarbonyl backbone can influence the acidity of the α-protons and the stability of the enol form.

Quantitative Analysis of this compound Tautomerism

Table 1: Keto-Enol Equilibrium of this compound in Various Solvents at Room Temperature

| Solvent | Dielectric Constant (ε) | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |

| Cyclohexane-d12 | 2.0 | Data not available | Data not available | Data not available | Data not available |

| CCl4 | 2.2 | Data not available | Data not available | Data not available | Data not available |

| Benzene-d6 | 2.3 | Data not available | Data not available | Data not available | Data not available |

| Chloroform-d (CDCl3) | 4.8 | Data not available | Data not available | Data not available | Data not available |

| Acetone-d6 | 21 | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile-d3 | 37.5 | Data not available | Data not available | Data not available | Data not available |

| DMSO-d6 | 47 | Data not available | Data not available | Data not available | Data not available |

| Water-d2 | 80.1 | Data not available | Data not available | Data not available | Data not available |

Table 2: Thermodynamic Parameters for the Keto-Enol Tautomerism of this compound

| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| e.g., CDCl3 | Data not available | Data not available |

| e.g., DMSO-d6 | Data not available | Data not available |

Experimental Protocols

The determination of the keto-enol equilibrium is most commonly and accurately achieved using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[5] UV-Vis spectroscopy can also be employed, although it is generally less direct.

This protocol allows for the direct measurement of the relative concentrations of the keto and enol tautomers.

Workflow for ¹H NMR Analysis

Caption: Workflow for determining the keto-enol equilibrium using ¹H NMR.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (~0.1 M) of this compound in the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The use of deuterated solvents is necessary for the NMR instrument's lock system.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay between scans to allow for accurate integration of the signals.

-

-

Spectral Analysis and Peak Assignment:

-

Identify the characteristic signals for both the keto and enol forms. Based on literature for similar β-dicarbonyls, the expected chemical shifts are:

-

Keto form:

-

Methylene protons (-CH₂-): ~3.5 ppm (singlet)

-

Ethyl protons (-CH₂-CH₃): quartet and triplet

-

-

Enol form:

-

Vinylic proton (=CH-): ~5.5 ppm (singlet)

-

Enolic hydroxyl proton (-OH): ~15-16 ppm (broad singlet)

-

Ethyl protons (-CH₂-CH₃): quartet and triplet, slightly shifted from the keto form.

-

-

-

-

Integration and Calculation of Equilibrium Constant (Keq):

-

Carefully integrate the area under the characteristic peaks for the keto and enol forms. It is crucial to use peaks that are well-resolved and do not overlap with solvent or impurity signals.

-

The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the integrated areas (I). Since the methylene group of the keto form has two protons and the vinylic proton of the enol form is a single proton, a correction factor must be applied:

-

Keq = (Ienol(=CH-)) / (Iketo(-CH₂-) / 2)

-

-

Alternatively, if the ethyl signals are well-resolved, their integrals can be used for comparison without the need for a correction factor, as the number of protons in the ethyl groups is the same for both tautomers.

-

-

Thermodynamic Analysis (Variable Temperature Study):

-

Repeat steps 2-4 at a range of different temperatures (e.g., 278 K to 328 K).[5]

-

Plot ln(Keq) versus 1/T (in Kelvin). According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), the slope of the line will be -ΔH°/R and the y-intercept will be ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy changes for the tautomerization.

-

While less direct than NMR, UV-Vis spectroscopy can provide qualitative and sometimes quantitative information about the keto-enol equilibrium. The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) than the keto form (n → π* transition).

Workflow for UV-Vis Analysis

Caption: Workflow for the qualitative analysis of keto-enol tautomerism using UV-Vis spectroscopy.

Detailed Methodology:

-

Sample Preparation:

-

Prepare very dilute solutions of this compound in solvents that are transparent in the UV region of interest (e.g., hexane, ethanol, acetonitrile).

-

-

Spectrum Acquisition:

-

Record the UV-Vis absorption spectrum of each solution.

-

-

Spectral Interpretation:

-

The enol tautomer is expected to have a strong π → π* absorption band, likely in the 250-300 nm range, due to the conjugated system.

-

The keto tautomer will have a much weaker n → π* absorption at a shorter wavelength.

-

By comparing the spectra in different solvents, a qualitative assessment of the shift in equilibrium can be made. A higher absorbance of the enol band in a particular solvent suggests a higher proportion of the enol tautomer.

-

Quantitative analysis using UV-Vis spectroscopy is more complex as it requires knowledge of the molar absorptivities of the pure keto and enol forms, which are often difficult to determine.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium influenced by solvent, temperature, and structural factors. While specific quantitative data for this compound is not extensively published, established methodologies, particularly ¹H NMR spectroscopy, provide a robust framework for its detailed characterization. The protocols outlined in this guide offer a comprehensive approach for researchers to determine the equilibrium constants and thermodynamic parameters governing this important chemical phenomenon. Such understanding is critical for controlling the reactivity and properties of this compound in various scientific and industrial applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

Theoretical Investigations into the Molecular Structure of 3,5-Heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 3,5-heptanedione, with a primary focus on theoretical studies. This compound, also known as dipropionylmethane, serves as a fundamental model for understanding β-dicarbonyl compounds, which are pivotal in various chemical and biological processes. This document synthesizes findings from computational chemistry, detailing the methodologies employed and the key insights gained into the molecule's conformational landscape and, most notably, its keto-enol tautomerism. Experimental data from spectroscopic techniques are presented alongside theoretical calculations to provide a comprehensive and validated understanding of its structural properties.

Introduction to this compound

This compound is a β-dicarbonyl compound with the chemical formula C7H12O2 and a molecular weight of 128.17 g/mol .[1][2][3] Its structure is characterized by two carbonyl groups separated by a methylene group. This arrangement facilitates a fascinating structural phenomenon known as keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a diketo form and one or more enol forms. Understanding the intricacies of this equilibrium and the overall molecular geometry is crucial for applications in coordination chemistry, drug design, and material science.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | Heptane-3,5-dione |

| Synonyms | Dipropionylmethane |

| CAS Number | 7424-54-6 |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| InChI Key | DGCTVLNZTFDPDJ-UHFFFAOYSA-N |

Keto-Enol Tautomerism

The most significant feature of this compound's molecular structure is its existence as a mixture of tautomers. The diketo form can interconvert to a more stable enol form through an intramolecular proton transfer. This equilibrium is dynamic and influenced by factors such as solvent polarity and temperature. In the gas phase and in nonpolar solvents, the enol form is generally favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding. In polar solvents, the diketo form may be more stabilized.

The enol form itself can exist as different conformers, with the cis-enol form being particularly stable due to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the energy differences between these tautomers and conformers. For a related compound, 2,2,6,6-tetramethyl-3,5-heptanedione, DFT calculations at the B3LYP/6-311++G** level of theory estimated the hydrogen bond strength to be around 17.8–18.0 kcal/mol, which is significantly stronger than that in acetylacetone.[4]

Caption: Keto-enol tautomerism of this compound.

Theoretical Methodologies

The theoretical investigation of this compound's molecular structure heavily relies on quantum chemical calculations. These computational methods provide detailed insights into the molecule's geometry, energetics, and spectroscopic properties.

Computational Approaches

-

Density Functional Theory (DFT): This is the most widely used method for studying molecules of this size. Functionals such as B3LYP are commonly paired with basis sets like 6-31G** or 6-311++G** to provide a good balance between accuracy and computational cost.[4] DFT is effective in predicting molecular geometries, vibrational frequencies, and relative energies of different tautomers and conformers.

-

Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially in calculating electron correlation effects and hydrogen bond strengths, the MP2 level of theory is often employed.[4]

The general workflow for a theoretical study of this compound's molecular structure is outlined below.

Caption: General workflow for theoretical analysis.

Key Theoretical Findings

Theoretical studies on this compound and its derivatives have yielded significant quantitative data. The following table summarizes some of the key findings.

Table 2: Summary of Theoretical Data for this compound and Analogues

| Parameter | Molecule | Method/Basis Set | Calculated Value | Reference |

| H-bond Energy | 2,2,6,6-tetramethyl-3,5-heptanedione | B3LYP/6-311++G** | 17.8–18.0 kcal/mol | [4] |

| Energy Difference (E1 vs. E2 enol) | 2,2,6,6-tetramethyl-3,5-heptanedione | Various | Negligible | [4] |

Experimental Validation

Theoretical predictions are most powerful when validated by experimental data. For this compound, several spectroscopic techniques are crucial for confirming its structural features.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the relative populations of the keto and enol tautomers in different solvents. The chemical shift of the enolic proton is particularly indicative of the strength of the intramolecular hydrogen bond. For substituted 3,5-dioxopimelic acid diesters, a related class of compounds, one keto and up to four enolic tautomers were detected in chloroform solution using NMR.[5]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the molecular structure. The stretching frequencies of the C=O, C=C, and O-H groups provide direct evidence for the presence of both keto and enol forms. For instance, in studies of 2,2,6,6-tetramethyl-3,5-heptanedione, the experimental IR and Raman spectra were compared with calculated frequencies to assign vibrational modes and confirm the coexistence of two stable cis-enol conformers.[4]

Correlation of Experimental and Theoretical Data

The synergy between experimental and theoretical approaches is essential for a complete understanding. Theoretical calculations of vibrational frequencies, when scaled appropriately, show excellent agreement with experimental IR and Raman spectra, aiding in the definitive assignment of spectral bands. Similarly, calculated NMR chemical shifts can be compared with experimental values to validate the predicted geometries and tautomer ratios.

Table 3: Key Experimental Data and Their Theoretical Correlation

| Spectroscopic Feature | Experimental Observation | Theoretical Correlation |

| ¹H NMR Enolic Proton | Broad singlet ~15-17 ppm | Chemical shift calculations, correlation with H-bond strength |

| IR ν(OH) stretch | Broad band ~2500-3200 cm⁻¹ | Calculated vibrational frequency of the enol form |

| IR ν(C=O) stretch (keto) | Sharp band ~1710-1730 cm⁻¹ | Calculated vibrational frequency of the diketo form |

| IR ν(C=O) stretch (enol) | Band ~1600-1640 cm⁻¹ | Calculated vibrational frequency of the conjugated keto-enol system |

| Raman Spectroscopy | Complementary vibrational modes | Comparison with calculated Raman activities |

Conclusion

The molecular structure of this compound is a rich area of study, dominated by the phenomenon of keto-enol tautomerism. Theoretical calculations, particularly DFT and MP2 methods, have proven to be invaluable tools for elucidating the geometries, relative energies, and spectroscopic properties of the different tautomers and conformers. These computational insights, when coupled with experimental validation from NMR, IR, and Raman spectroscopy, provide a robust and detailed understanding of this important β-dicarbonyl compound. This comprehensive knowledge is fundamental for researchers and scientists in fields ranging from fundamental chemistry to applied drug development.

References

Quantum Chemical Calculations for 3,5-Heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Heptanedione, a β-diketone, is a molecule of significant interest due to its coordination chemistry, potential applications in synthesis, and the presence of keto-enol tautomerism. Understanding its structural and electronic properties is crucial for harnessing its full potential. Quantum chemical calculations provide a powerful tool to investigate these properties at the atomic level, complementing experimental data. This technical guide provides an in-depth overview of the application of quantum chemical calculations to this compound, alongside relevant experimental protocols.

Keto-Enol Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond.[1] Computational studies on analogous β-diketones have extensively utilized Density Functional Theory (DFT) to explore the thermodynamics of this equilibrium.[2][3][4]

Data Presentation

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| IUPAC Name | heptane-3,5-dione | [5] |

| Synonyms | Dipropionylmethane | [5] |

| CAS Number | 7424-54-6 | [5] |

Table 2: Theoretical Keto-Enol Energy Differences for Similar β-Diketones*

| Molecule | Method | Basis Set | ΔE (keto-enol) (kcal/mol) | Reference |

| 3-Phenyl-2,4-pentanedione | B3LYP | 6-31+G(d) | -17.89 (gas phase) | [3][6] |

| Acetylacetone | B3LYP | 6-31G | - | [2] |

| 2,2,6,6-tetramethyl-3,5-heptanedione | B3LYP | 6-311++G | - | [7] |

*Note: Specific theoretical energy differences for this compound were not available in the searched literature. The presented data for analogous compounds illustrates the common observation that the enol form is typically more stable in the gas phase.

Table 3: Experimental Spectroscopic Data for this compound and its Derivatives

| Technique | Compound | Key Peaks/Signals | Source |

| ¹H NMR | This compound | Data available, full spectrum requires account | [8] |

| ¹³C NMR | This compound | Data available, full spectrum requires account | [5] |

| IR | This compound | Data available, full spectrum requires account | [5] |

| Mass Spectrometry | This compound | m/z 128 | [9] |

| ¹H NMR | 2,2,6,6-Tetramethyl-3,5-heptanedione | Spectrum available | [10] |

| ¹³C NMR | 2,2,6,6-Tetramethyl-3,5-heptanedione | Spectrum available | [1] |

| IR | 4-bromo-2,2,6,6-tetramethyl-3,5-heptanedione | Spectrum available | [11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-diketones is the Claisen condensation. A specific protocol for the preparation of this compound is outlined in patent CN102351673A.[10]

Materials:

-

Ethyl propionate

-

Methyl ethyl ketone

-

Solid sodium methoxide

-

Water

-

Dilute hydrochloric acid

-

1000 ml four-necked flask

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

Procedure:

-

To a 1000 ml four-necked flask, add 510 g of ethyl propionate and 135 g of solid sodium methoxide.

-

Heat the mixture to 70 °C with stirring.

-

Over a period of 5 hours, add 72 g of methyl ethyl ketone using a dropping funnel.

-

Continue stirring the reaction mixture for an additional 5 hours at 70 °C.

-

Cool the reaction to room temperature.

-

At room temperature, add 200 g of water dropwise.

-

Adjust the pH of the solution to 7.0 using dilute hydrochloric acid.

-

Allow the mixture to stand and separate into layers.

-

Separate the organic layer and recover the unreacted ethyl propionate.

-

The crude this compound is then purified by decompression distillation.[10]

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure and assessing the keto-enol tautomeric ratio in different solvents.[5][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the carbonyl groups in the keto tautomer and the C=C and O-H stretching vibrations in the enol tautomer.[5]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, particularly the π → π* transitions in the conjugated enol form.

Quantum Chemical Calculation Workflow

Caption: A typical workflow for quantum chemical calculations on this compound.

Signaling Pathways and Logical Relationships

No information regarding the involvement of this compound in specific biological signaling pathways was identified in the performed search. Its primary relevance to drug development professionals would likely stem from its use as a chelating agent or as a building block in the synthesis of more complex pharmaceutical compounds. The logical relationship in its chemical transformations primarily revolves around the keto-enol tautomerism, which influences its reactivity.

Caption: Logical relationships of this compound's tautomerism and reactivity.

References

- 1. 2,2,6,6-Tetramethyl-3,5-heptanedione(1118-71-4) 13C NMR spectrum [chemicalbook.com]

- 2. sanad.iau.ir [sanad.iau.ir]

- 3. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. 2,2,6,6-Tetramethyl-3,5-heptanedione(1118-71-4) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Solubility of 3,5-Heptanedione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Heptanedione (also known as dipropionylmethane) in organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining solubility, outlining expected solubility trends based on chemical principles, and presenting a logical workflow for these experimental procedures.

Introduction to this compound

This compound is a beta-diketone, a class of organic compounds characterized by two carbonyl groups separated by a methylene group. A key feature of beta-diketones is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is highly sensitive to the solvent environment. In nonpolar solvents, the enol form, stabilized by an intramolecular hydrogen bond, tends to predominate. In polar solvents, the keto form becomes more significant. This tautomerism influences the compound's physical and chemical properties, including its solubility.

Expected Solubility Trends

While specific quantitative data is not available, the solubility of this compound in various organic solvents can be predicted based on the principle of "like dissolves like" and the known behavior of similar ketones and beta-diketones.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride) | High | As a molecule with significant hydrocarbon character, this compound is expected to be highly soluble in nonpolar solvents. The enol tautomer, which is less polar, is favored in these solvents, further enhancing solubility. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)) | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with both the keto and enol forms of this compound. Good solubility is expected. |

| Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol) | Moderate to Low | These solvents are hydrogen bond donors and acceptors. While they can interact with the carbonyl groups of the diketone, the strong intermolecular hydrogen bonding of the alcohols themselves can make dissolving a less polar solute less favorable compared to nonpolar or aprotic solvents. |

| Water | Low | As an organic molecule with a significant nonpolar hydrocarbon backbone, this compound is expected to have low solubility in water. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Vortex mixer or magnetic stirrer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is ensured when undissolved solid remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven can be used for faster and gentler drying.

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

To express the solubility in other units, such as mol/L, the molar mass of this compound (128.17 g/mol ) can be used.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

An In-Depth Technical Guide to the Chemical Stability and Storage of 3,5-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3,5-Heptanedione. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. The guidance is based on established principles of chemical stability, data from safety data sheets, and scientific literature on beta-diketones.

Overview of this compound's Chemical Profile

This compound is a beta-diketone that exists in equilibrium between its keto and enol tautomers. This tautomerism is a key characteristic of beta-dicarbonyl compounds and influences their chemical reactivity and stability. The enol form is stabilized by intramolecular hydrogen bonding, and the equilibrium can be influenced by factors such as solvent polarity.

Factors Influencing Chemical Stability

The stability of this compound can be compromised by several factors, including temperature, light, pH, and the presence of incompatible materials. Understanding these factors is essential for preventing degradation and ensuring the compound's quality over time.

2.1. Thermal Stability

2.2. Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of beta-diketones. The energy from light absorption can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates. Potential photodegradation pathways for beta-diketones include Norrish Type I and Type II reactions, which can result in the formation of smaller, volatile byproducts. Therefore, it is critical to protect this compound from light during storage and handling.

2.3. Hydrolytic Stability

The stability of this compound can be influenced by pH. As a beta-diketone, it is susceptible to hydrolysis, especially under strongly acidic or basic conditions. The methylene group between the two carbonyls is acidic, and the compound can be deprotonated by bases, which may lead to further reactions. While specific hydrolysis kinetics for this compound are not extensively documented, it is advisable to maintain a neutral pH environment to minimize hydrolytic degradation.

2.4. Oxidative Stability

This compound may be sensitive to oxidizing agents. The presence of peroxides or other strong oxidizers could potentially lead to the oxidation of the diketone functional groups, resulting in the formation of various degradation products. Contact with strong oxidizing agents should be avoided.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize thermal degradation. |

| Light | Protect from sunlight and UV light. | To prevent photochemical decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air. |

| Ventilation | Store in a well-ventilated area. | To ensure safety in case of vapor release. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions and degradation. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or gas chromatography (GC), is essential for these studies.

4.1. Forced Degradation Study Protocol

A general protocol for a forced degradation study of this compound would include the following stress conditions:

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at a controlled temperature.

-

Thermal Degradation: Heating the solid or a solution of the compound at an elevated temperature.

-

Photodegradation: Exposing the solid or a solution of the compound to a controlled light source (e.g., a xenon lamp providing ICH Q1B compliant light exposure).

Samples would be collected at various time points and analyzed by a stability-indicating method to quantify the remaining this compound and any degradation products formed.

4.2. Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately assessing the stability of this compound. The method must be able to separate the parent compound from all potential degradation products and impurities.

Example HPLC Method Development Parameters:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

-

Detection: UV detection at a wavelength where this compound and its potential chromophoric degradation products absorb is a standard approach. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the general chemistry of beta-diketones, the following diagram illustrates potential degradation pathways for this compound under various stress conditions. It is important to note that these are proposed pathways and would require experimental verification for confirmation.

Caption: Potential degradation pathways of this compound under various stress conditions.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the chemical stability of this compound.

Caption: A logical workflow for the chemical stability assessment of this compound.

Conclusion

Maintaining the chemical stability of this compound is paramount for its effective use in research and drug development. By adhering to the recommended storage conditions—cool, dark, and under an inert atmosphere—and by understanding the potential degradation pathways, researchers can ensure the integrity of the compound. For critical applications, conducting a thorough forced degradation study with a validated stability-indicating method is strongly advised to establish a comprehensive stability profile. This guide provides the foundational knowledge and experimental framework for achieving these objectives.

The Methylene Bridge of 3,5-Heptanedione: A Hub of Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of core chemical scaffolds is paramount. 3,5-Heptanedione, a readily accessible β-dicarbonyl compound, possesses a centrally located methylene bridge that serves as a versatile synthetic handle. The unique electronic environment of this C-4 position, flanked by two electron-withdrawing carbonyl groups, imparts significant acidity to the methylene protons, making it a focal point for a diverse array of chemical transformations. This guide delves into the fundamental reactivity of the this compound methylene bridge, offering a comprehensive overview of its synthesis, electronic properties, and key reactions, supplemented with detailed experimental protocols and quantitative data to empower its application in complex molecule synthesis.

Physicochemical Properties and Synthesis

The reactivity of the this compound methylene bridge is a direct consequence of its structure. The physical and chemical properties that underpin its synthetic utility are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 175-177 °C at 754 mmHg | [1][2] |

| Density | 0.946 g/mL at 25 °C | [1][2] |

| pKa (predicted) | 9.63 ± 0.10 | [1] |

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction, a robust method for the formation of β-dicarbonyl compounds.[3] This approach involves the base-mediated condensation of an ester with a ketone.

Experimental Protocol: Synthesis of this compound via Claisen Condensation

This protocol is adapted from a patented method for the solvent-free synthesis of this compound.[4]

Materials:

-

Methyl ethyl ketone (MEK)

-

Ethyl propionate

-

Sodium methoxide (or sodium ethoxide)

-

Dilute hydrochloric acid

-

Copper (II) chloride

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a reaction vessel equipped for stirring and temperature control, combine methyl ethyl ketone and ethyl propionate in the desired molar ratio (e.g., a 1:1 to 1:3 molar ratio of MEK to ethyl propionate can be explored for optimization).[4]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), gradually add the alkali metal alkoxide catalyst (e.g., sodium methoxide) to the mixture while stirring. The reaction is performed without a solvent.[4]

-

Reaction Progression: Monitor the reaction progress. The patent suggests that the reaction proceeds to obtain a crude product of this compound.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add water and adjust the pH to 7.0 with dilute hydrochloric acid.

-

Separate the organic layer.

-

-

Purification:

-

Dissolve the crude product in ethanol.

-

Add an aqueous solution of copper (II) chloride to form the copper chelate of this compound.[1]

-

Collect the chelate by filtration.

-

Dissolve the chelate in a 20% sulfuric acid solution and extract the this compound with dichloromethane.[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield purified this compound.[1]

-

Yields: Reported yields for this type of synthesis can vary, with one patent reporting a final yield of 36.8% to 39.46% after purification.[4]

The Acidic Methylene Bridge: Enol and Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of a β-dicarbonyl compound are significantly more acidic than protons on carbons adjacent to a single carbonyl group.[5] For this compound, the pKa is predicted to be around 9.63, in contrast to the pKa of a typical ketone which is around 19-20.[1][6] This enhanced acidity is due to the ability of the conjugate base, the enolate, to delocalize the negative charge onto both oxygen atoms through resonance.

The treatment of this compound with a suitable base readily generates the corresponding enolate ion, a potent nucleophile.[7] This enolate exists in equilibrium with its keto and enol tautomers.

Caption: Keto-enol tautomerism and enolate formation of this compound.

Core Reactivity of the Methylene Bridge

The nucleophilic character of the this compound enolate makes its methylene bridge the epicenter of its reactivity. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at this position. The following sections detail the key transformations involving the methylene bridge.

Caption: Overview of the core reactivity of the this compound methylene bridge.

Alkylation

The enolate of this compound readily undergoes alkylation when treated with alkyl halides. This Sₙ2 reaction is most efficient with primary alkyl halides.[5] It is also possible to perform a second alkylation on the mono-alkylated product, allowing for the introduction of two different alkyl groups.[5]

| Reactants | Product | Yield | Reference |

| This compound, Alkyl Halide (R-X) | 4-Alkyl-3,5-heptanedione | Varies | [5] |

| 4-Alkyl-3,5-heptanedione, Alkyl Halide (R'-X) | 4,4-Dialkyl-3,5-heptanedione | Varies | [5] |

Experimental Protocol: Mono-alkylation of this compound

This is a generalized procedure based on the principles of the acetoacetic ester synthesis.[5]

Materials:

-

This compound

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol

-

Primary alkyl halide (e.g., 1-bromobutane)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1 equivalent) in ethanol dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the primary alkyl halide (1 equivalent) to the enolate solution. The reaction may be heated to reflux to increase the rate, depending on the reactivity of the alkyl halide. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up:

-